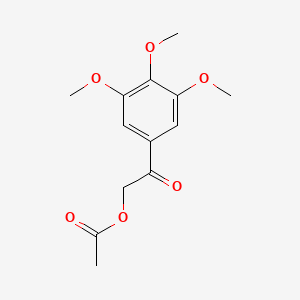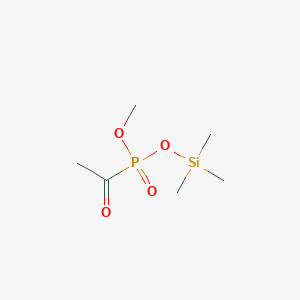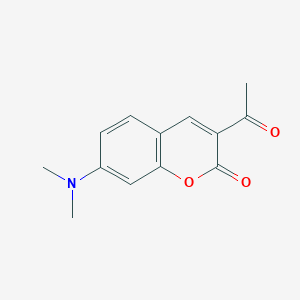
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. Coumarin derivatives are widely studied due to their significant roles in medicinal chemistry, photochemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one can be achieved through several methods, including the Knoevenagel condensation and Pechmann reaction. The Knoevenagel condensation involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of piperidine in ethanol . The Pechmann reaction, on the other hand, involves the condensation of phenols with β-keto esters in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of coumarin derivatives often employs the Pechmann reaction due to its efficiency and scalability. This method uses both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Analyse Des Réactions Chimiques
Types of Reactions
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted coumarin derivatives, which can have varied biological and chemical properties .
Applications De Recherche Scientifique
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one has numerous applications in scientific research:
Chemistry: Used as a fluorescent probe due to its photophysical properties.
Biology: Studied for its potential anti-inflammatory and antimicrobial activities.
Medicine: Investigated for its role in drug development, particularly as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of nitric oxide and tumor necrosis factor-alpha release . The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in photophysical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-acetyl-7-hydroxycoumarin: Known for its anti-inflammatory properties.
3-acetyl-7-(diethylamino)-2H-chromen-2-one: Used as a fluorescent colorant.
Uniqueness
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one stands out due to its unique combination of a dimethylamino group and acetyl group, which confer distinct photophysical and biological properties. Its versatility in various applications, from medicinal chemistry to material science, highlights its significance in scientific research.
Propriétés
Numéro CAS |
74696-95-0 |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
3-acetyl-7-(dimethylamino)chromen-2-one |
InChI |
InChI=1S/C13H13NO3/c1-8(15)11-6-9-4-5-10(14(2)3)7-12(9)17-13(11)16/h4-7H,1-3H3 |
Clé InChI |
MYKMRINTJPZLQB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C(C=C2)N(C)C)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


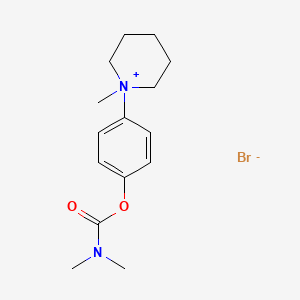
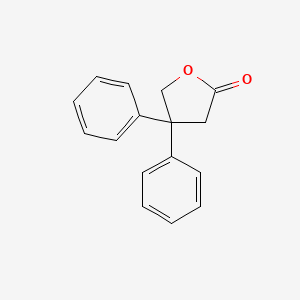
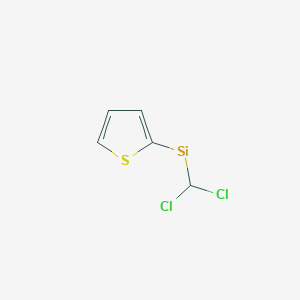
![5-Methyl-2-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14458556.png)
![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)
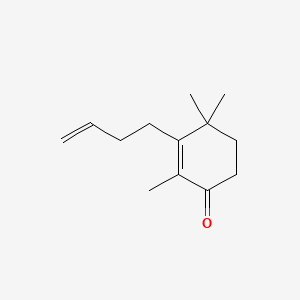


![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)
